N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a useful research compound. Its molecular formula is C27H24FN5O2 and its molecular weight is 469.52. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research has been conducted on synthesizing various triazoloquinazolinone derivatives, exploring their potential biological activities. For instance, the synthesis of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones with benzodiazepine binding activity signifies the importance of this scaffold in developing compounds with potential CNS activity. Such compounds have shown high affinity for the benzodiazepine receptor, indicating their potential in treating CNS disorders (Francis et al., 1991).
Antimicrobial and Anticancer Applications
The synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives and their evaluation for antimicrobial activity highlight the potential use of triazoloquinazolin derivatives in combating microbial infections. Some of these compounds have shown significant activity against bacterial and fungal strains, showcasing their potential as antimicrobial agents (Babu et al., 2015).
Additionally, the design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives for anticancer activity underline the importance of this chemical class in developing new anticancer drugs. Some derivatives have exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential in cancer therapy (Reddy et al., 2015).
Chemical Synthesis and Structural Analysis
The preparation of [1,2,4]triazoloquinazolinium betaines and the study of their molecular rearrangements offer insights into the chemical behavior and structural characteristics of triazoloquinazolin derivatives. Such studies are crucial for understanding the reactivity and stability of these compounds, which is essential for their practical applications in various fields (Crabb et al., 1999).
Mechanism of Action
Target of Action
AKOS024608923, also known as N-(3,4-dimethylphenyl)-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide, Z1169067785, N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide, or F1603-0193, is a voltage-dependent anion channel (VDAC) inhibitor . VDACs are integral membrane proteins that serve as a major pathway for the movement of ions and metabolites across the mitochondrial outer membrane .
Mode of Action
AKOS024608923 interacts with VDACs and reduces their conductance . In HEK-293 cells, it has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . The IC50 values range from 3.3 to 3.6 μM .
Biochemical Pathways
The primary biochemical pathway affected by AKOS024608923 is the mitochondrial apoptosis pathway. By inhibiting VDACs, AKOS024608923 prevents the release of cytochrome C from mitochondria, a key event in the initiation of apoptosis . This compound also prevents glucotoxicity-mediated overexpression of VDAC1 in INS-1 cells .
Result of Action
The primary molecular effect of AKOS024608923 is the inhibition of VDACs, leading to a reduction in their conductance . This results in the prevention of cytochrome C release from mitochondria and the inhibition of apoptosis . At the cellular level, this can lead to increased cell survival, particularly under conditions that would normally induce apoptosis.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN5O2/c1-17-7-12-21(15-18(17)2)29-25(34)14-13-24-30-31-27-32(16-19-8-10-20(28)11-9-19)26(35)22-5-3-4-6-23(22)33(24)27/h3-12,15H,13-14,16H2,1-2H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJQTMNWDBLMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.